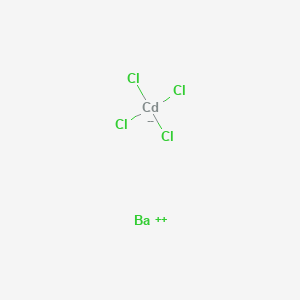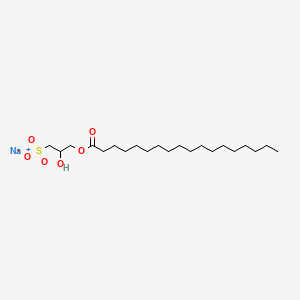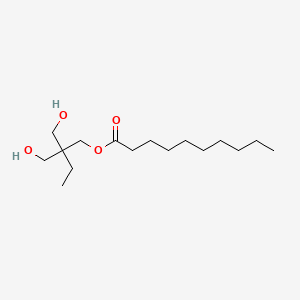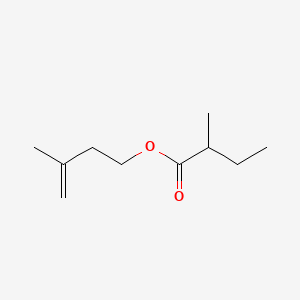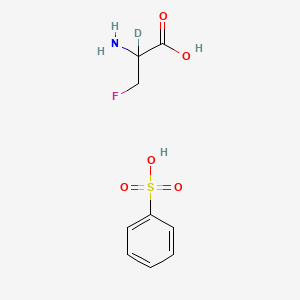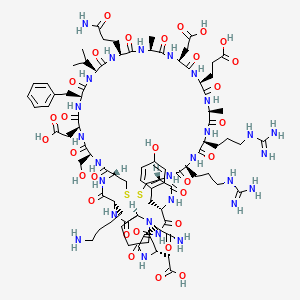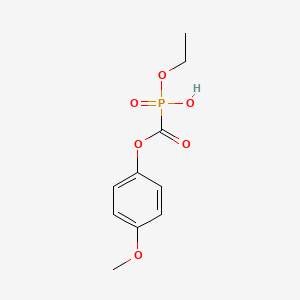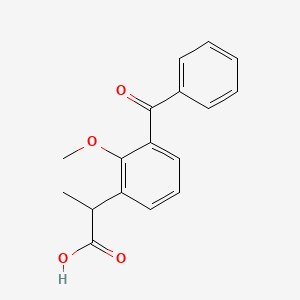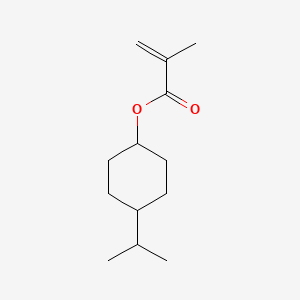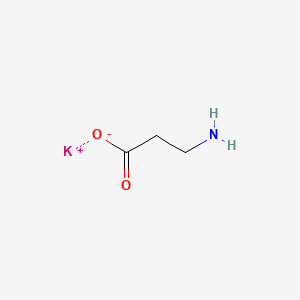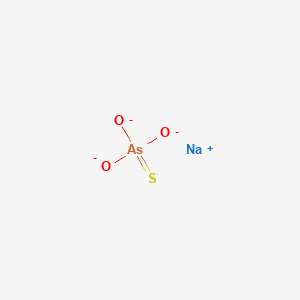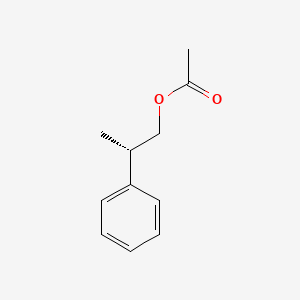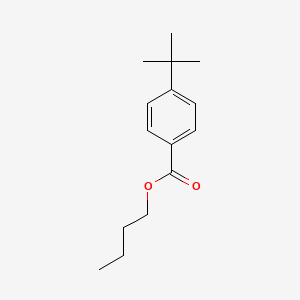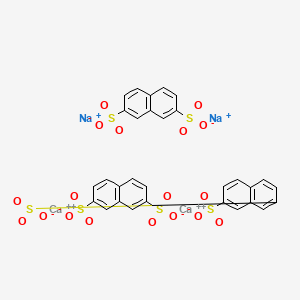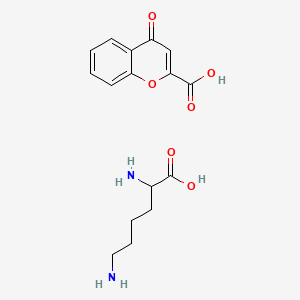
DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) is a compound that combines lysine, an essential amino acid, with a benzopyran derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) involves the reaction of DL-lysine with 4-oxo-4H-1-benzopyran-2-carboxylic acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring the production of high-purity DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) for various applications .
Chemical Reactions Analysis
Types of Reactions
DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzopyran ring or the lysine moiety.
Substitution: Substitution reactions can occur at different positions on the benzopyran ring or the lysine side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various alcohols or amines .
Scientific Research Applications
DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) involves its interaction with specific molecular targets and pathways. The benzopyran moiety may interact with enzymes or receptors, while the lysine component can influence protein synthesis and cellular metabolism. These interactions can lead to various biological effects, including modulation of oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: A related compound with similar chemical properties but lacking the lysine moiety.
Chromone-2-carboxylic acid: Another benzopyran derivative with distinct biological activities
Uniqueness
DL-Lysine mono(4-oxo-4H-1-benzopyran-2-carboxylate) is unique due to the combination of lysine and benzopyran, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits not seen in similar compounds .
Properties
CAS No. |
85828-80-4 |
|---|---|
Molecular Formula |
C16H20N2O6 |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
2,6-diaminohexanoic acid;4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O4.C6H14N2O2/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8;7-4-2-1-3-5(8)6(9)10/h1-5H,(H,12,13);5H,1-4,7-8H2,(H,9,10) |
InChI Key |
VIZSJVROPKSKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


